![molecular formula C21H13N5O B608382 Krm-II-81 CAS No. 2014348-91-3](/img/structure/B608382.png)
Krm-II-81
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Overview
Description
KRM-II-81 is a a Novel γ‑Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. KRM-II-81 exhibited improved anxiolytic-like effects in a mouse marble burying assay and a rat Vogel conflict test.
Scientific Research Applications
Anticonvulsant Properties
KRM-II-81, an imidazodiazepine, is studied for its potential in treating epilepsy and chronic pain. It acts as a positive allosteric modulator of α2/3-containing GABAA receptors. Research has shown that KRM-II-81 offers broad-based anticonvulsant and antinociceptive efficacy in rodent models, with a wider margin over motoric side effects compared to other GABAA receptor modulators. Notably, KRM-II-81 has demonstrated efficacy in blocking the development of seizure sensitivity in seizure kindling models, an effect not observed with diazepam. This property positions it as a promising candidate for clinical development in epilepsy treatment (Knutson et al., 2020).
Hydrochloride Salt Formulation
The hydrochloride salt of KRM-II-81 has been prepared to enhance its solubility, absorption, and distribution properties. KRM-II-81·HCl shows higher water solubility and a lower partition coefficient compared to its free base form. Oral administration of KRM-II-81·HCl in animal models demonstrated significant anticonvulsant effects without affecting its potency, making it a suitable candidate for intravenous dosing and higher concentration formulations (Mian et al., 2022).
Bioisosteres and Structural Analogs
Bioisosteres of KRM-II-81, such as HZ‐166 and its analogs, have been developed to reduce metabolic liabilities and enhance efficacy as anxiolytic-like compounds. These bioisosteres have been evaluated across multiple anticonvulsant models, showing efficacy in suppressing hyperexcitation without affecting basal neuronal activity. They present as potential novel agents for treating epilepsy through selective positive allosteric amplification of GABAA signaling (Witkin et al., 2018).
Synthesis Improvements
An improved synthesis process for KRM-II-81 has been developed, yielding higher quantities with more facile purification methods. This advancement is crucial for supporting the clinical development of KRM-II-81 as a treatment option for anxiety, epilepsy, and neuropathic pain, emphasizing its role as a selective ligand for α2/α3-GABA(A)-ergic receptor subtypes (Cook et al., 2018).
properties
CAS RN |
2014348-91-3 |
---|---|
Product Name |
Krm-II-81 |
Molecular Formula |
C21H13N5O |
Molecular Weight |
351.369 |
IUPAC Name |
5-(8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C21H13N5O/c1-2-14-6-7-17-15(9-14)20(16-5-3-4-8-23-16)24-10-18-21(25-12-26(17)18)19-11-22-13-27-19/h1,3-9,11-13H,10H2 |
InChI Key |
KNCUEWYWBUIFTQ-UHFFFAOYSA-N |
SMILES |
C#CC1=CC2=C(C=C1)N3C=NC(=C3CN=C2C4=CC=CC=N4)C5=CN=CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KRM-II-81; KRM-II 81; KRM-II81. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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